Hdac8-IN-3
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Overview
Description
Hdac8-IN-3 is a selective inhibitor of histone deacetylase 8 (HDAC8), an enzyme that plays a crucial role in the regulation of gene expression through the removal of acetyl groups from histone proteins. This compound has garnered significant attention due to its potential therapeutic applications in various diseases, including cancer, fibrotic diseases, and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hdac8-IN-3 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes the formation of amide or ester bonds, followed by cyclization reactions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions .
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps, such as crystallization or chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Hdac8-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Hdac8-IN-3 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of HDAC8 in various chemical processes.
Biology: Helps in understanding the epigenetic regulation of gene expression and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating cancer, fibrotic diseases, and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC8
Mechanism of Action
Hdac8-IN-3 exerts its effects by selectively inhibiting the activity of HDAC8. This inhibition prevents the deacetylation of histone proteins, leading to an increase in acetylation levels. The resulting changes in chromatin structure and gene expression can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound also interacts with non-histone proteins, further modulating various cellular pathways .
Comparison with Similar Compounds
Hdac8-IN-3 is unique among HDAC inhibitors due to its high selectivity for HDAC8. Similar compounds include:
Hdac8-IN-1: Another selective HDAC8 inhibitor with a different chemical structure.
Hdac8-IN-2: Known for its broader spectrum of activity, targeting multiple HDAC isoforms.
Hdac8-IN-4: A newer compound with enhanced potency and selectivity compared to this compound
Properties
Molecular Formula |
C18H12N4O3S2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(5E)-2,4-dioxo-5-(pyridin-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C18H12N4O3S2/c23-15(21-17-20-12-6-1-2-7-13(12)26-17)10-22-16(24)14(27-18(22)25)9-11-5-3-4-8-19-11/h1-9H,10H2,(H,20,21,23)/b14-9+ |
InChI Key |
UZIRFWMKGFFXMC-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)/C(=C\C4=CC=CC=N4)/SC3=O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C(=CC4=CC=CC=N4)SC3=O |
Origin of Product |
United States |
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